Benzyl but-3-EN-1-ylcarbamate
CAS No.: 132547-64-9
Cat. No.: VC2058179
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132547-64-9 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | benzyl N-but-3-enylcarbamate |
Standard InChI | InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) |
Standard InChI Key | XPGHTZGJSXLLAF-UHFFFAOYSA-N |
SMILES | C=CCCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | C=CCCNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Benzyl but-3-EN-1-ylcarbamate features a central carbamate group with a benzyl moiety attached to the oxygen atom and a but-3-en-1-yl chain connected to the nitrogen. The terminal alkene of the but-3-en-1-yl group provides a reactive site for various transformations, while the benzyl group serves as a protecting group for the carbamate functionality.
Physical and Chemical Properties
The physical and chemical properties of benzyl but-3-EN-1-ylcarbamate can be characterized by the following parameters:
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | Approximately 205.26 g/mol |
Physical Appearance | Colorless to pale yellow liquid or crystalline solid |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, THF); poor solubility in water |
Melting Point | Expected range: 45-55°C (based on similar carbamates) |
Stability | Stable under standard conditions; sensitive to strong acids and bases |
UV Absorption | Expected maximum absorption around 260-280 nm due to benzyl group |
Spectroscopic Characteristics
The spectroscopic profile of benzyl but-3-EN-1-ylcarbamate would exhibit distinctive features in various analytical techniques:
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¹H NMR spectroscopy would show characteristic signals for:
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Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)
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Methylene protons adjacent to the benzyl oxygen (δ 5.0-5.2 ppm)
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Terminal alkene protons (δ 5.5-6.0 ppm)
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Carbamate NH proton (broad signal, δ 4.5-5.0 ppm)
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¹³C NMR would reveal signals for the carbamate carbonyl carbon (δ 155-160 ppm) and the aromatic carbons (δ 125-140 ppm).
Synthesis Methods
Common Synthetic Routes
The synthesis of benzyl but-3-EN-1-ylcarbamate can be achieved through several routes, each with specific advantages depending on the starting materials and desired scale:
Direct Carbamoylation
The most straightforward approach involves the reaction of but-3-en-1-amine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. This reaction proceeds via nucleophilic acyl substitution:
Transesterification Method
An alternative approach involves transesterification of methyl or ethyl but-3-en-1-ylcarbamate with benzyl alcohol in the presence of a catalyst:
Laboratory-Scale Preparation
For laboratory-scale preparation, the following procedure represents a typical synthetic approach:
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In a round-bottom flask, dissolve but-3-en-1-amine (1 equivalent) in a mixture of water and dichloromethane (1:1 v/v).
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Cool the solution to 0°C in an ice bath.
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Add sodium hydroxide (2 equivalents) to maintain basic conditions.
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Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir for 3-4 hours.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography (hexane/ethyl acetate gradient).
Expected yield from this procedure ranges from 75-85%, depending on reaction conditions and purification efficiency.
Chemical Reactions
Reactivity Profile
Benzyl but-3-EN-1-ylcarbamate exhibits diverse reactivity patterns centered around three main functional groups:
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The terminal alkene group, which can undergo addition reactions
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The carbamate group, which provides protection for the amine
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The benzyl group, which can be selectively cleaved under various conditions
Alkene Functionalization
The terminal alkene moiety serves as a versatile handle for further functionalization:
Reaction Type | Reagents | Products | Utility |
---|---|---|---|
Hydroboration-oxidation | 9-BBN, H₂O₂/NaOH | Primary alcohol derivative | Introduction of hydroxyl functionality |
Epoxidation | mCPBA | Epoxide derivative | Creating reactive epoxide intermediates |
Ozonolysis | O₃, then Me₂S | Aldehyde derivative | Carbonyl introduction for further elaboration |
Hydrogenation | H₂, Pd/C | Saturated analogue | Reduction of unsaturation |
Cross-metathesis | Grubbs catalyst, alkene partner | Extended alkene derivatives | Carbon chain extension |
Carbamate Deprotection
The benzyl carbamate (Cbz) protecting group can be removed under various conditions:
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Catalytic hydrogenolysis using hydrogen gas and palladium catalyst
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Treatment with strong acids (e.g., HBr/acetic acid)
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Reduction with lithium in liquid ammonia
Cyclization Reactions
The presence of both nucleophilic and electrophilic sites within the molecule enables various cyclization reactions:
This iodocyclization reaction represents a valuable method for constructing nitrogen heterocycles that are prevalent in bioactive compounds.
Applications in Scientific Research
Synthetic Organic Chemistry
Benzyl but-3-EN-1-ylcarbamate serves as a versatile building block in synthetic organic chemistry due to its bifunctional nature and the differential reactivity of its functional groups:
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As an intermediate in the synthesis of complex nitrogen-containing molecules
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In the preparation of amino acid derivatives and peptide building blocks
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For the construction of nitrogen heterocycles like pyrrolidines and piperidines
Medicinal Chemistry Applications
The compound's utility in medicinal chemistry stems from its ability to serve as a precursor to various bioactive molecules:
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Preparation of enzyme inhibitors, particularly those targeting serine proteases
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Synthesis of peptidomimetic compounds with improved pharmacokinetic properties
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Development of conformationally constrained amino acid analogues for structure-activity relationship studies
Materials Science
Recent research suggests potential applications in materials science:
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As monomers for the preparation of functionalized polymers
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In the development of biodegradable polymeric materials
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For surface modification and immobilization of biomolecules
Comparison with Similar Compounds
Comparison with Other Carbamate Protecting Groups
Benzyl but-3-EN-1-ylcarbamate can be compared with other carbamate derivatives used as protecting groups in organic synthesis:
Carbamate Type | Deprotection Conditions | Stability | Advantages | Limitations |
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Benzyl (Cbz) | H₂/Pd or HBr/AcOH | Stable to acids and bases | Orthogonal to Boc, easy removal | Incompatible with catalytic hydrogenation |
tert-Butyl (Boc) | TFA or HCl | Stable to hydrogenation | Mild removal conditions | Acid sensitive |
9-Fluorenylmethyl (Fmoc) | Piperidine or other bases | Stable to acids | Base-labile, orthogonal to Boc | Less stable in basic conditions |
Allyl (Alloc) | Pd(0)/nucleophile | Moderate stability | Selective removal | Requires transition metals |
Structure-Activity Relationships
The benzyl group confers distinct properties compared to the tert-butyl variant:
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Enhanced UV detectability due to the aromatic chromophore
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Increased lipophilicity, potentially affecting membrane permeability
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Different steric profile, which can impact molecular recognition
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Susceptibility to aromatic substitution reactions, enabling further derivatization
Biological Activity
Pharmaceutical Relevance
While benzyl but-3-EN-1-ylcarbamate itself is primarily utilized as a synthetic intermediate rather than a bioactive compound, its derivatives have shown various biological activities:
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Enzyme inhibition properties, particularly against serine proteases
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Potential anti-inflammatory activity through modulation of specific pathways
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Possible neurological effects when incorporated into larger molecular scaffolds
Structure-Activity Correlations
The biological activity of derivatives can be correlated with specific structural features:
Structural Modification | Observed Biological Effect | Proposed Mechanism |
---|---|---|
Alkene functionalization | Increased receptor binding | Enhanced conformational flexibility |
Introduction of aromatic substituents | Improved enzyme inhibition | π-stacking interactions with protein residues |
Cyclization products | Neurological activity | Mimicry of neurotransmitter structures |
Hydroxylated derivatives | Anti-inflammatory effects | Hydrogen bonding with target proteins |
Future Research Directions
Synthetic Methodology Development
Future research on benzyl but-3-EN-1-ylcarbamate may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of stereoselective modifications of the alkene moiety
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Application of flow chemistry techniques for scaled-up production
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Investigation of novel catalytic systems for selective transformations
Applications Expansion
Potential new applications deserve investigation:
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Utilization in bioconjugation chemistry through click reactions at the alkene site
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Development of stimulus-responsive materials based on the reversible nature of carbamate protection
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Exploration of photochemical applications leveraging the benzyl chromophore
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Investigation of supramolecular assemblies using hydrogen bonding capabilities
Pharmacological Investigations
Further studies might explore:
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Systematic evaluation of structure-activity relationships in derivatives
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Target identification for compounds showing promising biological activity
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Metabolism and pharmacokinetic profiling of drug candidates containing this structural motif
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Development of targeted drug delivery systems utilizing the functional handles present in the molecule
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